

# Spectroscopic Characterization of 5-Cyclohexyl-1H-pyrrole-2-carboxylic acid: A Technical Guide

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## Compound of Interest

Compound Name: 5-Cyclohexyl-1H-pyrrole-2-carboxylic acid

Cat. No.: B2485693

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This in-depth technical guide provides a comprehensive overview of the spectroscopic characteristics of **5-Cyclohexyl-1H-pyrrole-2-carboxylic acid**. Designed for researchers, scientists, and professionals in drug development, this document synthesizes predictive data based on foundational spectroscopic principles and comparative analysis of structurally related molecules. We will explore the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into the structural elucidation of this compound.

## Introduction

**5-Cyclohexyl-1H-pyrrole-2-carboxylic acid** is a heterocyclic compound featuring a pyrrole ring substituted with a cyclohexyl group at the 5-position and a carboxylic acid group at the 2-position. The unique arrangement of these functional groups imparts specific chemical and physical properties, making its unambiguous structural confirmation through spectroscopic methods a critical step in its synthesis and application. This guide explains the causality behind the expected spectral features, providing a framework for the analysis of this and similar molecules.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For **5-Cyclohexyl-1H-pyrrole-2-carboxylic acid**, both  $^1\text{H}$  and  $^{13}\text{C}$  NMR will provide definitive information about its structure. The spectra are predicted based on the

known chemical shifts of pyrrole, pyrrole-2-carboxylic acid, and the influence of the cyclohexyl substituent.[\[1\]](#)[\[2\]](#)[\[3\]](#)

## <sup>1</sup>H NMR Spectroscopy

The <sup>1</sup>H NMR spectrum will show distinct signals for the pyrrole ring protons, the cyclohexyl protons, the N-H proton of the pyrrole, and the acidic proton of the carboxylic acid.

- **Pyrrole Ring Protons:** The protons at positions 3 and 4 of the pyrrole ring are expected to appear as doublets due to coupling with each other. The electron-withdrawing carboxylic acid group at C2 will deshield the adjacent H3 proton, causing it to resonate at a higher chemical shift compared to the H4 proton.
- **Cyclohexyl Protons:** The ten protons of the cyclohexyl group will likely appear as a complex multiplet in the aliphatic region of the spectrum. The proton attached to the carbon directly bonded to the pyrrole ring (methine proton) may be distinguishable at a slightly downfield position compared to the other cyclohexyl protons.
- **N-H and O-H Protons:** The N-H proton of the pyrrole ring and the O-H proton of the carboxylic acid are expected to be broad singlets. Their chemical shifts can be highly variable and are dependent on solvent and concentration. These protons are also exchangeable with deuterium, a characteristic that can be confirmed by a D<sub>2</sub>O shake experiment.[\[4\]](#)

Predicted <sup>1</sup>H NMR Data:

Proton Assignment	Predicted Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H3 (pyrrole)	6.8 - 7.0	d	~3.5
H4 (pyrrole)	6.1 - 6.3	d	~3.5
CH (cyclohexyl)	2.5 - 2.8	m	-
CH <sub>2</sub> (cyclohexyl)	1.2 - 2.0	m	-
N-H (pyrrole)	11.0 - 12.0	br s	-
O-H (carboxylic acid)	12.0 - 13.0	br s	-

## <sup>13</sup>C NMR Spectroscopy

The <sup>13</sup>C NMR spectrum will provide information on the carbon skeleton of the molecule.

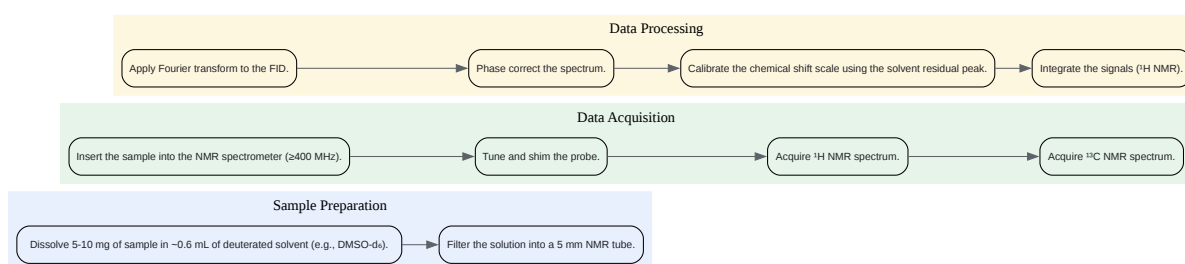
- **Pyrrole Ring Carbons:** The five carbons of the pyrrole ring will have distinct chemical shifts. The carbon bearing the carboxylic acid group (C2) will be significantly downfield due to the deshielding effect of the carbonyl group. The carbon attached to the cyclohexyl group (C5) will also be downfield.
- **Carboxylic Acid Carbon:** The carbonyl carbon of the carboxylic acid will appear at a very downfield chemical shift, typically in the range of 160-170 ppm.<sup>[4]</sup>
- **Cyclohexyl Carbons:** The carbons of the cyclohexyl ring will resonate in the aliphatic region of the spectrum.

Predicted <sup>13</sup>C NMR Data:

Carbon Assignment	Predicted Chemical Shift ( $\delta$ , ppm)
C2 (pyrrole)	~130
C3 (pyrrole)	~110
C4 (pyrrole)	~108
C5 (pyrrole)	~140
C=O (carboxylic acid)	~165
CH (cyclohexyl)	~40
CH <sub>2</sub> (cyclohexyl)	25 - 35

## Experimental Protocol: NMR Spectroscopy

A detailed, step-by-step methodology for acquiring high-quality NMR spectra.



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Caption: Workflow for NMR data acquisition and processing.

## Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of **5-Cyclohexyl-1H-pyrrole-2-carboxylic acid** will be dominated by absorptions from the O-H and C=O groups of the carboxylic acid, and the N-H group of the pyrrole ring.<sup>[5][6]</sup>

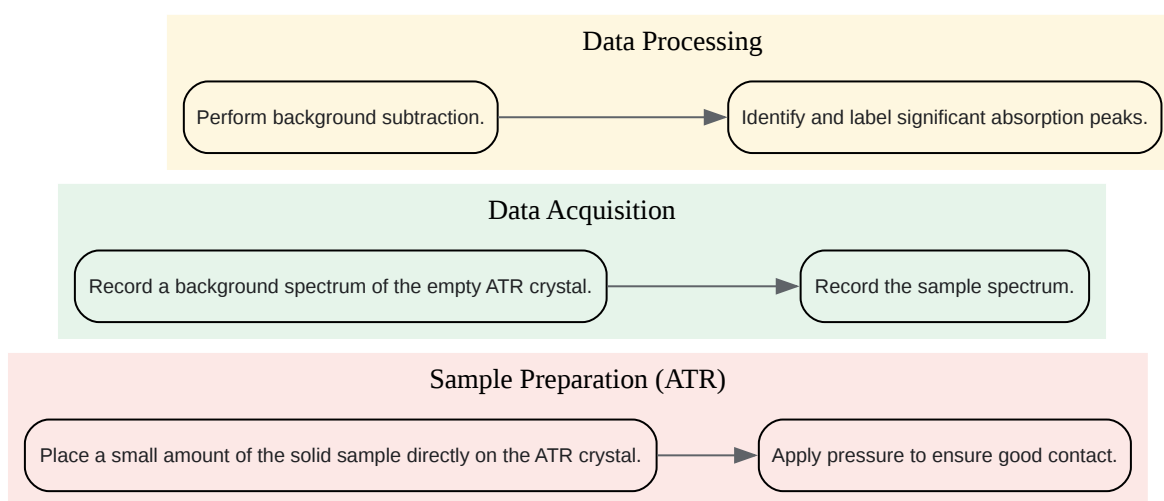
- **O-H Stretch:** A very broad absorption band is expected in the region of 2500-3300  $\text{cm}^{-1}$  due to the hydrogen-bonded O-H stretching of the carboxylic acid dimer.<sup>[5]</sup>
- **N-H Stretch:** A moderate to sharp absorption band around 3300-3400  $\text{cm}^{-1}$  is characteristic of the N-H stretching vibration of the pyrrole ring.<sup>[7][8]</sup>
- **C-H Stretches:** Absorptions just below 3000  $\text{cm}^{-1}$  will correspond to the C-H stretching of the cyclohexyl group, while the C-H stretching of the pyrrole ring may appear just above 3000  $\text{cm}^{-1}$ .
- **C=O Stretch:** A strong, sharp absorption band between 1680 and 1710  $\text{cm}^{-1}$  is expected for the carbonyl (C=O) stretching of the carboxylic acid.<sup>[5]</sup>
- **C=C and C-N Stretches:** Absorptions in the 1400-1600  $\text{cm}^{-1}$  region can be attributed to the C=C and C-N stretching vibrations of the pyrrole ring.

Predicted IR Absorption Bands:

Functional Group	Predicted Absorption Range ( $\text{cm}^{-1}$ )	Intensity
O-H (carboxylic acid)	2500 - 3300	Broad, Strong
N-H (pyrrole)	3300 - 3400	Moderate, Sharp
C-H (aliphatic)	2850 - 2960	Strong
C=O (carboxylic acid)	1680 - 1710	Strong, Sharp
C=C (pyrrole)	1500 - 1600	Moderate
C-N (pyrrole)	1400 - 1500	Moderate

## Experimental Protocol: IR Spectroscopy

A detailed, step-by-step methodology for acquiring an IR spectrum.



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Caption: Workflow for ATR-IR data acquisition.

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure. For **5-Cyclohexyl-1H-pyrrole-2-carboxylic acid**, electrospray ionization (ESI) would be a suitable soft ionization technique to observe the molecular ion.

- **Molecular Ion:** In positive ion mode ESI, the protonated molecule  $[M+H]^+$  is expected. In negative ion mode, the deprotonated molecule  $[M-H]^-$  will be observed. The exact mass of these ions can be used to confirm the elemental composition of the molecule.
- **Fragmentation:** Fragmentation pathways are highly dependent on the ionization method and energy. Common fragmentation patterns for carboxylic acids include the loss of water (-18

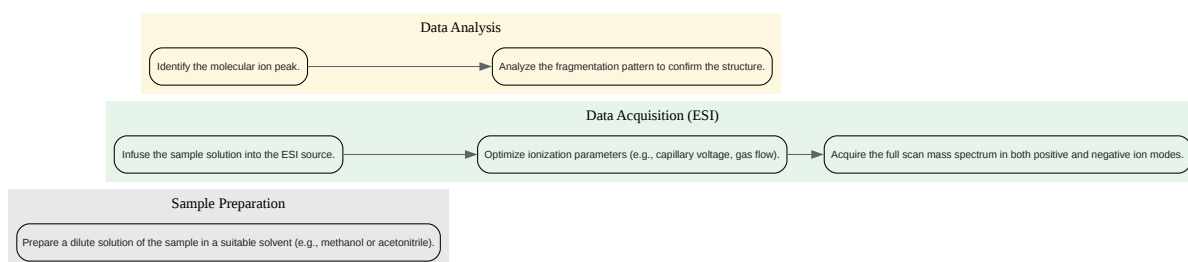
Da) and the loss of the carboxyl group (-45 Da).[9][10] For pyrrole derivatives, fragmentation can involve cleavage of the substituents from the ring.[11] A key fragmentation for this molecule would be the loss of the cyclohexyl group.

Predicted Mass Spectrometry Data (ESI):

Ion	Predicted m/z
$[M+H]^+$	194.1176
$[M-H]^-$	192.1030
$[M-H_2O+H]^+$	176.1070
$[M-COOH+H]^+$	149.1019
$[M-C_6H_{11}]^+$	112.0393

## Experimental Protocol: Mass Spectrometry

A detailed, step-by-step methodology for acquiring a mass spectrum.



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Caption: Workflow for ESI-MS data acquisition and analysis.

## Conclusion

The spectroscopic data presented in this guide, while predictive, are grounded in the well-established principles of NMR, IR, and MS and are supported by data from structurally analogous compounds. The provided protocols offer a robust framework for the experimental characterization of **5-Cyclohexyl-1H-pyrrole-2-carboxylic acid**. This comprehensive analysis serves as a valuable resource for scientists engaged in the synthesis, purification, and application of this and related heterocyclic compounds, ensuring a high degree of confidence in their structural assignments.

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